molecular formula C9H10FNO3 B1441554 4-Fluoro-1-nitro-2-propoxybenzene CAS No. 28987-45-3

4-Fluoro-1-nitro-2-propoxybenzene

Cat. No. B1441554
CAS RN: 28987-45-3
M. Wt: 199.18 g/mol
InChI Key: WIERVAJLYZESGW-UHFFFAOYSA-N
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Description

“4-Fluoro-1-nitro-2-propoxybenzene” is a chemical compound with the molecular formula C9H10FNO3 . It has a molecular weight of 199.18 .


Synthesis Analysis

The synthesis of “4-Fluoro-1-nitro-2-propoxybenzene” involves the reaction of 5-fluoro-2-nitrophenol with n-propyl iodide and potassium carbonate . The reaction is carried out in dimethylformamide (DMF) at 50°C .


Molecular Structure Analysis

The InChI code for “4-Fluoro-1-nitro-2-propoxybenzene” is 1S/C9H10FNO3/c1-2-5-14-9-6-7(10)3-4-8(9)11(12)13/h3-4,6H,2,5H2,1H3 . This indicates the presence of a fluorine atom, a nitro group, and a propoxy group attached to a benzene ring.

Scientific Research Applications

  • Scientific Field : Materials Chemistry

    • Application Summary : “4-Fluoro-1-nitro-2-propoxybenzene” is a chemical compound with the molecular formula C9H10FNO3 . It is used in various areas of research including life science, material science, chemical synthesis, chromatography, and analytical studies .
    • Methods of Application : The specific methods of application or experimental procedures would depend on the particular study or experiment being conducted. As a chemical compound, it can be used in reactions under controlled conditions, following standard laboratory safety protocols .
    • Results or Outcomes : The outcomes obtained would also depend on the specific experiment or study. In general, the use of this compound could contribute to the advancement of research in the aforementioned fields .
  • Scientific Field : Bioconjugation and Surface Engineering

    • Application Summary : A similar compound, “4-fluoro-3-nitrophenyl azide”, has been used for biomolecule immobilization and bioconjugation . This involves the use of the compound as a photolinker to produce a chemical linkage upon photo-irradiation .
    • Methods of Application : The compound is applied to an inert surface and activated through photochemical reactions. This activated surface can then conjugate a biomolecule without any catalyst, reagent, or modification .
    • Results or Outcomes : The use of this compound has enabled the immobilization of various biomolecules such as antibodies, enzymes, cells, carbohydrates, oligonucleotides, and DNA aptamers. This has applications in rapid diagnostics and other areas .
  • Scientific Field : Organic Synthesis

    • Application Summary : “4-Fluoro-1-nitro-2-propoxybenzene” is a chemical compound that can be used in organic synthesis . This involves the use of the compound as a reagent in various chemical reactions to produce other organic compounds .
    • Methods of Application : The specific methods of application or experimental procedures would depend on the particular synthesis being conducted. As a chemical reagent, it can be used in reactions under controlled conditions, following standard laboratory safety protocols .
    • Results or Outcomes : The outcomes obtained would also depend on the specific synthesis. In general, the use of this compound could contribute to the advancement of research in organic synthesis .
  • Scientific Field : Surface Engineering

    • Application Summary : A similar compound, “1-fluoro-2-nitro-4-azidobenzene”, has been used for surface engineering . This involves the use of the compound as a photolinker to produce a chemical linkage upon photo-irradiation .
    • Methods of Application : The compound is applied to an inert surface and activated through photochemical reactions. This activated surface can then conjugate a biomolecule without any catalyst, reagent, or modification .
    • Results or Outcomes : The use of this compound has enabled the immobilization of various biomolecules such as antibodies, enzymes, cells, carbohydrates, oligonucleotides, and DNA aptamers. This has applications in rapid diagnostics and other areas .
  • Scientific Field : Materials Chemistry

    • Application Summary : “4-Fluoro-1-nitro-2-propoxybenzene” is a chemical compound with the molecular formula C9H10FNO3 . It is used in various areas of research including life science, material science, chemical synthesis, chromatography, and analytical studies .
    • Methods of Application : The specific methods of application or experimental procedures would depend on the particular study or experiment being conducted. As a chemical compound, it can be used in reactions under controlled conditions, following standard laboratory safety protocols .
    • Results or Outcomes : The outcomes obtained would also depend on the specific experiment or study. In general, the use of this compound could contribute to the advancement of research in the aforementioned fields .
  • Scientific Field : Surface Engineering

    • Application Summary : A similar compound, “1-fluoro-2-nitro-4-azidobenzene”, has been used for surface engineering . This involves the use of the compound as a photolinker to produce a chemical linkage upon photo-irradiation .
    • Methods of Application : The compound is applied to an inert surface and activated through photochemical reactions. This activated surface can then conjugate a biomolecule without any catalyst, reagent, or modification .
    • Results or Outcomes : The use of this compound has enabled the immobilization of various biomolecules such as antibodies, enzymes, cells, carbohydrates, oligonucleotides, and DNA aptamers. This has applications in rapid diagnostics and other areas .

Safety And Hazards

The safety data sheet for “4-Fluoro-1-nitro-2-propoxybenzene” indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It also has specific target organ toxicity (single exposure), with the respiratory system being a target organ .

properties

IUPAC Name

4-fluoro-1-nitro-2-propoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO3/c1-2-5-14-9-6-7(10)3-4-8(9)11(12)13/h3-4,6H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIERVAJLYZESGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC(=C1)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70716520
Record name 4-Fluoro-1-nitro-2-propoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70716520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-1-nitro-2-propoxybenzene

CAS RN

28987-45-3
Record name 4-Fluoro-1-nitro-2-propoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70716520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-fluoro-2-nitrophenol (300 mg), n-propyl iodide (0.50 ml) and potassium carbonate (500 mg) were dissolved in dimethylformamide (DMF, 3 mL) and reacted at 50° C. overnight. The dimethylformamide of the reaction mixture was concentrated under reduced pressure, added with water and the organic layer was extracted with ethyl acetate. The organic layer was washed with brine, and the water was removed with sodium sulfate, and the solvent was removed under reduced pressure. The thus obtained compound was used in the subsequent reaction without further purification.
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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